N-[2-(adamantan-1-yloxy)ethyl]-2,4-dichloro-3-methylbenzene-1-sulfonamide
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Overview
Description
N-[2-(adamantan-1-yloxy)ethyl]-2,4-dichloro-3-methylbenzene-1-sulfonamide is a synthetic organic compound characterized by its complex structure, which includes an adamantane moiety, a dichloromethylbenzene group, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yloxy)ethyl]-2,4-dichloro-3-methylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Adamantane Derivative: The initial step involves the preparation of 2-(adamantan-1-yloxy)ethanol. This can be achieved by reacting adamantanol with ethylene oxide under basic conditions.
Sulfonamide Formation: The next step is the sulfonation of 2,4-dichloro-3-methylbenzenesulfonyl chloride with the adamantane derivative. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Final Coupling: The final step involves coupling the sulfonamide intermediate with the adamantane derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(adamantan-1-yloxy)ethyl]-2,4-dichloro-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can be involved in oxidation-reduction reactions, although these are less common.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide bond.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used, such as azido derivatives or thiol-substituted compounds.
Hydrolysis: Breakdown products include the corresponding sulfonic acid and the adamantane derivative.
Scientific Research Applications
N-[2-(adamantan-1-yloxy)ethyl]-2,4-dichloro-3-methylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique structure.
Materials Science: The compound’s stability and structural properties make it a candidate for use in the development of new materials, such as polymers and coatings.
Biological Studies: Its interactions with enzymes and receptors are of interest for understanding biochemical pathways and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[2-(adamantan-1-yloxy)ethyl]-2,4-dichloro-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid, bulky structure that can enhance binding affinity and selectivity. The sulfonamide group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
N-[2-(adamantan-1-yloxy)ethyl]benzene-1-sulfonamide: Lacks the dichloro and methyl groups, which may affect its reactivity and binding properties.
N-[2-(adamantan-1-yloxy)ethyl]-2,4-dichlorobenzene-1-sulfonamide: Similar but without the methyl group, potentially altering its steric and electronic properties.
Uniqueness
N-[2-(adamantan-1-yloxy)ethyl]-2,4-dichloro-3-methylbenzene-1-sulfonamide is unique due to the combination of its adamantane moiety, dichloromethylbenzene group, and sulfonamide functionality. This combination provides a distinct set of chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25Cl2NO3S/c1-12-16(20)2-3-17(18(12)21)26(23,24)22-4-5-25-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-3,13-15,22H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGODQWIOUHDOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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